3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde
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Description
3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a useful research compound. Its molecular formula is C26H18N4O2 and its molecular weight is 418.456. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with pyrazole and imidazole moieties have been known to interact with a broad range of biological targets .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to various biological effects .
Biochemical Pathways
Similar compounds have been reported to influence a variety of biochemical pathways .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities .
Action Environment
Environmental factors can significantly impact the action of similar compounds .
Biochemical Analysis
Biochemical Properties
3-[4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been found to inhibit certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . Additionally, this compound can bind to proteins like albumin, affecting their function and stability . These interactions highlight the compound’s potential as an anti-inflammatory and therapeutic agent.
Cellular Effects
The effects of this compound on various cell types have been studied extensively. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and apoptosis . The compound can modulate gene expression by affecting transcription factors such as NF-κB and AP-1, leading to changes in the expression of pro-inflammatory cytokines . Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of enzymes like COX and LOX, inhibiting their activity and reducing the production of inflammatory mediators . The compound also interacts with DNA-binding proteins, influencing gene expression and cellular responses . These molecular interactions underline its potential as a modulator of inflammatory and apoptotic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that it can have sustained effects on cellular function, particularly in reducing inflammation and promoting apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to have anti-inflammatory and analgesic effects without significant toxicity . At higher doses, the compound can cause adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dosage optimization for therapeutic applications.
Properties
IUPAC Name |
3-[4-(4-formyl-1-phenylpyrazol-3-yl)phenyl]-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O2/c31-17-21-15-29(23-7-3-1-4-8-23)27-25(21)19-11-13-20(14-12-19)26-22(18-32)16-30(28-26)24-9-5-2-6-10-24/h1-18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSNLJUVOUVJSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)C4=NN(C=C4C=O)C5=CC=CC=C5)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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